molecular formula C11H14N2O4 B5707166 N-cyclohexyl-5-nitro-2-furamide

N-cyclohexyl-5-nitro-2-furamide

Cat. No.: B5707166
M. Wt: 238.24 g/mol
InChI Key: HDJQCPXCTJSUPW-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-nitro-2-furamide (chemical structure: C₁₁H₁₃N₃O₄) is a nitrofuran derivative synthesized by reacting 5-nitro-2-furancarboxylic acid with cyclohexylamine. Its structural features include a nitro group at the 5-position of the furan ring and a cyclohexylamide substituent. Analytical data from confirm its molecular identity:

  • 13C NMR: Peaks at δ 166.7 (carbonyl), 155.3 (nitro-associated carbon), and 22.2 (cyclohexyl CH₂).
  • Mass spectrometry: [M-H]⁻ at m/z 308.03 (HRMS confirmed).

However, its mechanistic profile and safety data remain underexplored in the provided evidence .

Properties

IUPAC Name

N-cyclohexyl-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(12-8-4-2-1-3-5-8)9-6-7-10(17-9)13(15)16/h6-8H,1-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQCPXCTJSUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-5-nitro-2-furamide typically involves the reaction of cyclohexylamine with 5-nitro-2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-nitro-2-furoyl chloride+cyclohexylamineThis compound+HCl\text{5-nitro-2-furoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 5-nitro-2-furoyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group. For example, the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

    Reduction: N-cyclohexyl-5-amino-2-furamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-5-nitro-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-nitro-2-furamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving the nitro group. The compound may undergo biotransformation in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Nitrofuran Compounds

Structural and Functional Analogues

The following table compares N-cyclohexyl-5-nitro-2-furamide with structurally related nitrofuran derivatives:

Compound Name Key Substituents Biological Activity Toxicity/Oncogenic Risk
N-cyclohexyl-5-nitro-2-furamide (Target) Cyclohexylamide Trypanocidal (activity unspecified) Not reported in evidence
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide ( ) Thiazolyl-hydrazide Carcinogenic (stomach, lung tumors) 95% tumor incidence in mice (21/22)
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine ( ) Oxadiazine-acetamide Hemangioendothelial sarcomas in rats 100% sarcoma incidence (32/32 rats)
N-[2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitro-2-furamide ( ) Oxazolopyridine-phenyl Unknown (structural analog) No data provided

Key Findings from Comparative Studies

(a) Carcinogenic Potential
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide ( ): Induced squamous cell carcinomas (21/22 mice), alveolar lung carcinomas (9/22), and mammary adenocarcinomas (7/22) in Swiss mice. High leukemogenicity (19/22 mice). Mechanism: Likely linked to nitro group reduction generating reactive intermediates that damage DNA .
  • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine ( ): Caused hemangioendothelial sarcomas in 100% of rats (liver, mesentery). Contrasts with N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide, a bladder-specific carcinogen, highlighting substituent-dependent organotropism .
(b) Structural Determinants of Activity
  • Thiazolyl-hydrazide () and oxadiazine-acetamide () substituents correlate with carcinogenicity, possibly due to metabolic activation pathways. Oxazolopyridine in introduces heterocyclic complexity, but biological implications remain unstudied .
(c) Therapeutic vs. Toxic Profiles
  • The target compound’s trypanocidal activity contrasts sharply with the carcinogenicity of other nitrofurans. This dichotomy underscores the importance of substituent selection: Nitro group position: 5-nitro substitution is conserved across all compounds, but toxicity varies with auxiliary groups. Amide vs.

Critical Analysis of Data Gaps

  • Target compound: No carcinogenicity or chronic toxicity data are provided in the evidence. Comparative safety assessments are needed.
  • compound : Lacks biological activity reports, limiting its utility in structure-activity relationship (SAR) studies.

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